Product packaging for LY2780301(Cat. No.:)

LY2780301

Cat. No.: B1193890
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LY2780301 is a potent, ATP-competitive, and orally active dual inhibitor of the serine/threonine kinases Akt (protein kinase B) and p70S6K. It demonstrates high affinity for both Akt1 and Akt2, which are critical nodes within the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in a wide array of cancers. By simultaneously inhibiting these key kinases, this compound effectively blocks downstream signaling, leading to the induction of apoptosis and the inhibition of tumor growth in preclinical models. This mechanism has made it a valuable pharmacological tool for probing the complexities of the PI3K pathway in cancer biology and oncology research. The compound has been evaluated in clinical trials (e.g., NCT01906016 ) for advanced solid tumors, providing researchers with crucial pharmacokinetic and safety data for contextualizing in vitro and in vivo findings. This compound is offered For Research Use Only and is a key compound for investigating targeted cancer therapies and resistance mechanisms.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY2780301;  LY-2780301;  LY 2780301

Origin of Product

United States

Molecular Profile and Mechanism of Action of Ly2780301

Identification as a Highly Selective ATP-Competitive Dual Inhibitor of Akt and p70S6K.

LY2780301 is characterized as a highly selective adenosine (B11128) triphosphate (ATP)-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt (protein kinase B) selleckchem.comselleck.co.jpselleck.co.jp. This compound is designed to interfere with the ATP-binding site of these kinases, thereby preventing their enzymatic activity selleckchem.comselleck.co.jp. Its dual inhibitory action targets two central nodes within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers selleckchem.comresearchgate.net.

Direct Target Engagement and Binding Characteristics.

This compound directly engages with and binds to Akt, inhibiting its activity selleckchem.comselleck.co.jp. This direct binding is crucial to its mechanism of action, leading to the subsequent blockade of downstream signaling. Molecular docking analysis has indicated a binding affinity of -10.3 kcal/mol for this compound with Akt protein researchgate.net. As an ATP-competitive inhibitor, this compound competes with ATP for binding to the active site of the target kinases, thereby preventing their phosphorylation of downstream substrates selleck.co.jp.

Downstream Molecular Effects within the PI3K/Akt/mTOR Axis

The inhibition of Akt and p70S6K by this compound leads to significant molecular effects within the broader PI3K/Akt/mTOR signaling axis, a pathway central to cell growth, proliferation, and survival.

This compound effectively inhibits Akt kinase activity. In kinase inhibitory activity assays, this compound demonstrated an IC50 value of 4.62 µM against AKT-1 nih.gov. This inhibition disrupts the phosphorylation cascade initiated by Akt, a critical step in the progression of various cellular functions.

This compound also acts as an inhibitor of p70S6K kinase activity selleckchem.comselleck.co.jp. While it is known to inhibit p70S6K effectively, specific IC50 values for this compound against p70S6K were not explicitly detailed in the provided search results.

The dual inhibition of Akt and p70S6K by this compound results in the modulation of their key downstream substrates. Notably, this compound has been shown to block the phosphorylation of ribosomal protein S6 (S6) and PRAS40 (proline-rich Akt substrate 40 kDa) nih.gov. S6 phosphorylation is a direct indicator of p70S6K activity, while PRAS40 phosphorylation is a downstream target of Akt nih.gov. The reduction in the phosphorylation of these substrates signifies the effective disruption of the PI3K/Akt/mTOR pathway by this compound nih.gov. For instance, studies have shown that this compound treatment significantly reduced the levels of phosphorylated S6 in a concentration-dependent manner nih.gov.

Here is a summary of the biochemical inhibition data for this compound:

TargetInhibition TypeIC50 (µM)Binding Affinity (kcal/mol)Reference
Akt1ATP-competitive inhibition4.62-10.3 (Akt protein) nih.gov, researchgate.net
p70S6KATP-competitive inhibitionNot explicitly detailedNot explicitly detailed selleckchem.com, selleck.co.jp

Cellular Consequences of Akt/p70S6K Inhibition by this compound

The molecular inhibition exerted by this compound translates into significant cellular consequences, particularly in cancer cell models. This compound has been shown to drastically decrease cell proliferation selleckchem.comnih.gov. This antiproliferative activity has been observed in a broad range of human tumor cell lines through monolayer and colony formation assays selleckchem.comresearchgate.net. Furthermore, this compound induces apoptosis, a programmed cell death mechanism, in tumor cells selleckchem.comselleck.co.jp. The compound also leads to cell cycle blockade, specifically at the G0–G1 phase, which prevents cells from progressing through the cell cycle and dividing selleckchem.comresearchgate.netnih.gov. For example, in human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation, this compound drastically decreased proliferation by inhibiting Cyclin B1 and inducing cell cycle arrest at the G0–G1 phase nih.gov.

Compound Names and PubChem CIDs

Suppression of Cell Proliferation

This compound has demonstrated a significant capacity to suppress cell proliferation across various experimental models. In human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation, this compound drastically decreased proliferation nih.govnih.govlarvol.com. This inhibitory effect was further evidenced by a reduction in proliferation markers such as Ki-67 and PCNA (Proliferating Cell Nuclear Antigen) in both hMECs and in vivo mouse models nih.gov.

In MMTV-neu mice, a model for ErbB2-driven estrogen receptor-negative (ER-) mammary tumors, a brief treatment with this compound was sufficient to suppress S6 phosphorylation and significantly decrease cell proliferation in hyperplastic mammary epithelial cells nih.govnih.govlarvol.com. Generally, by blocking the PI3K/Akt signaling pathway, this compound leads to reduced cell proliferation in tumor cells selleckchem.commedkoo.comselleckchem.comcancer.gov.

Table 1: Impact of this compound on Cell Proliferation Markers

Model/Cell TypeTarget InhibitionObserved Effect on ProliferationKey Markers AffectedReference
hMECs (ErbB2-induced p70S6K activation)Akt/p70S6KDrastically decreased proliferationKi-67, PCNA nih.govnih.govlarvol.com
MMTV-neu mice (hyperplastic MECs)Akt/p70S6KDecreased cell proliferationKi-67, PCNA, S6 phosphorylation nih.govnih.govlarvol.com
Tumor cells (general)PI3K/Akt pathwayReduced cell proliferationNot specified selleckchem.commedkoo.comselleckchem.comcancer.gov

Induction of Apoptosis

The mechanism of action of this compound, specifically its inhibition of Akt and the PI3K/Akt signaling pathway, can potentially lead to the induction of apoptosis in tumor cells selleckchem.commedkoo.comselleckchem.comcancer.gov. The PI3K/Akt pathway is known to promote cell survival, and its inhibition can therefore trigger programmed cell death cancer.gov.

However, research findings also indicate a nuanced effect on apoptosis induction depending on the cellular context. For instance, in 10A.B2 hMECs, this compound treatment did not significantly induce apoptosis, as indicated by a lack of significant change in cleaved Caspase-3 staining nih.gov. This observation was attributed to a compensatory increase in Akt phosphorylation (at both Ser473 and Thr308 sites) induced by this compound treatment in these specific cells, which could counteract apoptosis induction nih.gov. This suggests that while the compound's mechanism inherently supports apoptosis, cellular compensatory mechanisms may influence the direct apoptotic outcome in certain settings.

Regulation of Cell Cycle Progression (e.g., G0-G1 Phase Arrest, Cyclin B1 Modulation)

This compound significantly impacts cell cycle progression, primarily by inducing a cell cycle blockade at the G0-G1 phase nih.govnih.govlarvol.com. This arrest prevents cells from advancing into the S phase, where DNA replication occurs taylorandfrancis.comnih.gov.

A key molecular mechanism contributing to this G0-G1 arrest is the inhibition of Cyclin B1 by this compound nih.govnih.govlarvol.com. Cyclin B1 plays a crucial role in regulating the transition from the G2 phase to the M phase (mitosis) by forming complexes with cell cycle-dependent kinase Cdc2 taylorandfrancis.comdonga.ac.kr. By inhibiting Cyclin B1, this compound disrupts the normal progression through the cell cycle, thereby contributing to the observed G0-G1 phase arrest and inhibiting cell division nih.govnih.govlarvol.com.

Impact on Protein and Lipid Synthesis Pathways

Beyond protein synthesis, this compound's action on the PI3K/Akt pathway also has implications for lipid metabolism. The PI3K/Akt pathway is frequently activated in cancer cells and is closely associated with the reprogramming of lipid metabolism nih.gov. This pathway influences lipid synthesis and storage through the regulation of pivotal lipid metabolic enzymes, such as ATP-citrate lyase (ACLY) and fatty acid synthase (FASN) nih.gov. Mutations in genes like PI3K can lead to metabolic alterations, including increased lipid synthesis, which supports cancer cell growth and proliferation nih.gov. Furthermore, insulin (B600854) signaling, which involves the PI3K/Akt pathway, plays a significant role in lipid metabolism, affecting synthesis, storage, and breakdown mdpi.come-dmj.org. It enhances the activity of key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC) and FAS, leading to increased fat production and storage mdpi.come-dmj.org. Therefore, by inhibiting Akt, this compound is expected to modulate these lipid synthesis pathways by reducing the activity of these key enzymes.

Table 2: Summary of this compound's Impact on Cellular Processes

Cellular ProcessSpecific EffectKey Molecular Targets/PathwaysReference
Cell ProliferationDrastically decreasedAkt, p70S6K, PI3K/Akt pathway selleckchem.commedkoo.comselleckchem.comcancer.govnih.govnih.govlarvol.com
ApoptosisPotential induction; context-dependentAkt, PI3K/Akt pathway selleckchem.commedkoo.comselleckchem.comcancer.gov (Note: No direct induction in some hMEC models due to compensatory Akt activation nih.gov)
Cell Cycle ProgressionG0-G1 phase arrestCyclin B1 inhibition nih.govnih.govlarvol.com
Protein SynthesisDecreasedp70S6K, Akt, mTOR kinase nih.govresearchgate.netontosight.ai
Lipid SynthesisModulation/Reduction (indirect)PI3K/Akt pathway, ACLY, FASN, ACC nih.govmdpi.come-dmj.org

In Vitro Studies in Cancer Cell Line Models

Preclinical investigations have extensively evaluated this compound's efficacy and biological activity across a spectrum of in vitro cancer models, focusing on its mechanism of action and impact on cellular processes.

Pan-Cancer Cell Line Panels with Hyperactivated PI3K/AKT Pathways (e.g., PTEN-null, PIK3CA-mutant models)

Preclinical studies emphasize the importance of utilizing cancer cell line panels characterized by hyperactivated PI3K/AKT pathways, such as those with PTEN-null or PIK3CA-mutant genotypes, to assess the efficacy of inhibitors like this compound. citeab.com The PI3K/AKT pathway is commonly dysregulated in human cancers, often due to loss of the signaling antagonist PTEN or gain-of-function mutations in PIK3CA. americanelements.com For instance, this compound effectively inhibited p-S6 in 10A.B2 human mammary epithelial cells, which exhibit constitutive p70S6K activation due to ErbB2 overexpression. citeab.com Additionally, in vitro pharmacological studies have confirmed this compound's ability to inhibit cell proliferation and induce apoptosis in PTEN-null U87MG human glioblastoma xenograft cells. fishersci.canih.gov

Specific Cancer Models (e.g., Human Mammary Epithelial Cells, Glioblastoma Cell Lines, Pancreatic Ductal Adenocarcinoma Cells)

This compound has been rigorously tested in specific cancer models to delineate its effects. Human Mammary Epithelial Cells (hMECs), including 10A.Vec control cells and 10A.B2 cells (which mimic ductal carcinoma in situ due to ErbB2 overexpression), have been a primary focus. citeab.comharvard.edu Studies demonstrated that this compound significantly inhibited the proliferation of 10A.B2 cells, while showing a milder effect on 10A.Vec cells. citeab.comharvard.edu In glioblastoma, this compound inhibited proliferation and induced apoptosis in U87MG cells. fishersci.canih.gov The compound's relevance has also been noted in the context of Pancreatic Ductal Adenocarcinoma (PDAC), a highly aggressive malignancy where PI3K/AKT/mTOR pathway dysregulation is a significant factor. nih.gov

Effects on Cellular Growth in 2D and 3D Culture Systems

This compound's impact on cellular growth has been evaluated in both two-dimensional (2D) and three-dimensional (3D) culture systems. Treatment with this compound significantly inhibited the proliferation of 10A.B2 cells in both 2D and 3D culture conditions. citeab.comharvard.edu This inhibition was evidenced by a dramatic decrease in the levels of Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation, in treated 10A.B2 cells under both culture conditions. citeab.com Furthermore, in 3D culture, this compound (at 1 µM concentration) significantly inhibited the growth of 10A.B2 disorganized acini and 10A.Vec acini, although it did not completely reverse the "DCIS-like" morphology in treated 10A.B2 cells. citeab.com

Cytotoxicity and Viability Assessments

This compound has been shown to induce cytotoxicity in human mammary epithelial cells (hMECs). citeab.com Cell growth curves were utilized to assess the compound's effect on cell viability, demonstrating a significant inhibition of proliferation in 10A.B2 cells compared to vehicle-treated cells over a 6-day period. citeab.comharvard.edu Standard methods for assessing cell viability and cytotoxicity in preclinical studies include assays such as MTS, MTT, XTT, resazurin (B115843) reduction, and ATP assays, which measure metabolic activity or cell integrity.

Biochemical Validation of Target Inhibition (e.g., Kinase Activity Assays, Western Blotting)

Biochemical assays have confirmed this compound's target engagement and inhibitory activity. Reverse-Phase Protein Array (RPPA) and Western blotting were extensively used to validate the compound's effects on protein expression and phosphorylation in both 2D and 3D cell cultures. citeab.comciteab.com this compound effectively inhibited p70S6K activity, leading to a notable reduction in the phosphorylation of its downstream target, ribosomal protein S6, at multiple sites. citeab.comciteab.com This inhibition was observed in a concentration-dependent manner in 10A.B2 cells under 3D culture conditions. citeab.com

Interestingly, this compound treatment also induced an increase in Akt phosphorylation at both Ser473 and Thr308 sites, which was confirmed by Western blotting, even at concentrations as low as 0.1-0.2 µM. citeab.com This hyperphosphorylation of Akt is a notable biochemical response to this compound. citeab.com Kinase activity assays further support this compound's potency, with an IC50 value of 0.1–0.2 µM for p-S6 inhibition in 10A.B2 cells. citeab.com

Table 1: Biochemical Inhibition of p-S6 by this compound in 10A.B2 Cells

Target InhibitionCell LineAssay MethodIC50 (µM)Reference
p-S6 inhibition10A.B2Kinase Activity Assay0.1–0.2 citeab.com

Cell Cycle Analysis and Apoptosis Induction Studies (e.g., Flow Cytometry)

Studies employing flow cytometry have elucidated this compound's effects on cell cycle progression and apoptosis. Treatment with this compound resulted in a dramatic decrease in actively proliferating 10A.B2 cells in the S phase and G2-M phase, indicating a significant cell cycle blockade. citeab.comharvard.edu This was determined by flow cytometry using propidium (B1200493) iodide (PI) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU-APC) staining. citeab.com Consistent with cell cycle arrest, the level of Cyclin B1, a key regulator of the G2-M phase, was significantly decreased in 10A.B2 cells treated with this compound under both 2D and 3D conditions. citeab.com

Despite the observed cell cycle blockade and cytotoxicity, this compound treatment did not induce significant apoptosis in 10A.B2 cells, as indicated by the lack of significant change in cleaved Caspase-3 staining. citeab.com This suggests that while this compound effectively halts proliferation, it may not directly trigger programmed cell death in these specific models. Flow cytometry is a versatile tool for analyzing cell cycle distribution (e.g., using DNA content analysis with PI or BrdU incorporation) and detecting apoptosis (e.g., by assessing changes in cell morphology, phosphatidylserine (B164497) externalization via Annexin V staining, DNA fragmentation, or caspase activation).

Table 2: Effects of this compound on Cell Cycle Distribution in 10A.B2 Cells

Cell LineTreatmentCell Cycle PhaseObserved EffectReference
10A.B2This compoundS phaseDramatically decreased citeab.comharvard.edu
10A.B2This compoundG2-M phaseDramatically decreased citeab.comharvard.edu
10A.B2This compoundCyclin B1 levelsSignificantly decreased citeab.com

Comparison with Other Akt Inhibitors for Relative Potency.

This compound is characterized as a highly selective and potent adenosine triphosphate (ATP)-competitive dual inhibitor of p70S6K and Akt nih.govselleckchem.com. Its inhibitory action on Akt consequently blocks the PI3K/Akt signaling pathway, leading to reduced cell proliferation and the induction of apoptosis in tumor cells selleckchem.com.

The landscape of Akt inhibitors includes various compounds, broadly categorized into ATP-competitive and allosteric inhibitors. ATP-competitive inhibitors, such as this compound, Ipatasertib (GDC-0068), Capivasertib (AZD5363), GSK2141795, and GSK690693, typically target all three Akt isoforms (Akt1, Akt2, and Akt3), albeit with varying degrees of potency dovepress.comnih.gov. In contrast, allosteric inhibitors, including MK-2206, ARQ 092, ARQ 751, and BAY1125976, generally spare Akt3 dovepress.comnih.gov.

For instance, Capivasertib inhibits all three Akt isoforms with a potency of ≤10 nM in cell-free assays nih.gov. Ipatasertib demonstrates potent inhibition of Akt1, Akt2, and Akt3 with IC50 values of 5 nM, 18 nM, and 8 nM, respectively, in cell-free assays selleckchem.com. GSK690693 is another pan-Akt inhibitor, showing IC50 values of 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3 in cell-free assays selleckchem.com. While specific IC50 values for this compound across Akt isoforms were not explicitly detailed in the provided data, its classification as a "highly selective and potent" dual inhibitor underscores its significant preclinical activity nih.govselleckchem.com.

Despite promising preclinical data, the antitumor activity of some Akt inhibitors as monotherapy in molecularly unselected patient populations has shown limited efficacy in clinical trials dovepress.comresearchgate.net. This highlights the complex nature of Akt pathway inhibition and the need for further understanding of resistance mechanisms and optimal combination strategies.

Use of Engineered Cell Lines (e.g., Ba/F3-AKT) for Drug Discovery and Resistance Mechanism Studies.

Engineered cell lines, such as the Ba/F3-AKT system, serve as valuable platforms in drug discovery and the study of resistance mechanisms for Akt inhibitors. Ba/F3 cells are mouse pro-B cell lines that are naturally dependent on interleukin-3 (IL-3) for their survival and proliferation nih.gov. When a specific oncogenic driver gene is transduced into these cells, they become independent of IL-3 and instead rely on the transduced gene for their growth, making them highly suitable models for investigating oncogene dependence and vulnerability to targeted therapies nih.gov.

Researchers have developed a range of Ba/F3-AKT engineered cell lines, incorporating clinically significant Akt mutations, including common mutations like AKT1/2-E17K, as well as rarer mutations such as L52R, Q79K, and D323H researchgate.net. A notable collection includes 21 such cell lines, which are instrumental for several applications:

Developing and Evaluating Next-Generation Akt Inhibitors: These models allow for the assessment of novel Akt inhibitors' efficacy in a controlled genetic background nih.govresearchgate.net.

Exploring Acquired Resistance Mutations: By exposing Ba/F3 cells to increasing concentrations of targeted drugs, researchers can induce and identify on-target acquired resistance mechanisms nih.gov. This process can be facilitated and shortened by using chemical mutagens like N-ethyl-N-nitrosourea (ENU) nih.gov.

Correlating Preclinical Findings with Clinical Responses: Sensitivity data generated from Ba/F3 models have shown good correlation with observed clinical responses, validating their utility as predictive tools nih.gov.

The challenges encountered in the development of Akt pathway inhibitors, exemplified by the outcomes of this compound and Bayer's BAY1125976 in clinical settings, underscore the critical importance of these engineered cell line models in elucidating resistance mechanisms and guiding the development of more effective therapeutic strategies researchgate.net.

In Vivo Studies in Preclinical Animal Models

Mouse Mammary Tumor Models (e.g., MMTV-neu Transgenic Mice).

Mouse Mammary Tumor Virus (MMTV)-neu transgenic mice are a well-established preclinical model for studying breast cancer. These mice express the activated rat c-neu oncogene (Erbb2) under the transcriptional control of the MMTV long terminal repeat (LTR) promoter nih.govjax.orgjax.orgnih.gov. This genetic modification leads to the spontaneous development of multifocal mammary tumors, often accompanied by metastasis to the lung, closely mimicking aspects of human breast cancer progression jax.orgjax.orgnih.govembopress.org.

In studies evaluating this compound, the compound demonstrated significant biological activity in these models. It was found to drastically decrease the proliferation of human mammary epithelial cells (hMECs) that exhibited ErbB2-induced p70S6K activation. This antiproliferative effect was mediated through the inhibition of Cyclin B1 and a subsequent cell-cycle blockade at the G0-G1 phase nih.gov.

Furthermore, a brief treatment with this compound in MMTV-neu mice that had developed atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) resulted in the suppression of cell proliferation within the mammary fat pads (MFPs) nih.govnih.gov. Importantly, this compound effectively inhibited the phosphorylation of ribosomal protein S6 (pS6) and reduced the levels of Proliferating Cell Nuclear Antigen (PCNA), a key proliferation marker, in the treated MFPs of MMTV-neu mice in vivo nih.gov. These findings underscore this compound's ability to exert its intended pharmacodynamic effects and inhibit tumor cell proliferation in a relevant preclinical breast cancer model.

Evaluation of Efficacy in Specific Cancer Xenograft Models (e.g., CRC 019 Avatar Models).

This compound has been evaluated for its efficacy in a variety of specific cancer xenograft models, demonstrating its broad-spectrum antiproliferative activity. Preclinical studies indicated strong efficacy of this compound in xenograft models of ovarian, colorectal, prostate, and lung cancers researchgate.net. Specifically, it exhibited effective tumor growth inhibition and antiproliferative activity in xenograft models derived from A2780 (ovarian), HCT116 (colon), H460 (lung), and PC3 (prostate) cancer cell lines nih.gov.

A significant aspect of preclinical evaluation involves the use of patient-derived xenograft (PDX) models, often referred to as "Avatar models." These models are established by directly engrafting human tumor tissue obtained from biopsies or surgical resections into immunodeficient mice researchgate.netresearchgate.netd-nb.infodntb.gov.uanih.gov. PDX models are highly valued for their ability to accurately recapitulate the original tumor's biology, heterogeneity, and microenvironment, making them superior to conventional cell line xenografts for predicting clinical outcomes d-nb.infonih.gov. Avatar models are particularly useful for evaluating drug sensitivity, assessing precision drug efficacy, and deciphering mechanisms of drug resistance in a context highly relevant to human disease d-nb.infonih.gov.

In a phase I study, the antitumor activity of this compound was assessed in the CRC 019 Avatar model. The results indicated minimal antitumor activity against this specific model, with tumor growth inhibition (TGI) values of 68% and 64% observed at 12.5 mg/kg and 50 mg/kg doses, respectively, on day 28. However, this inhibitory effect was not sustained researchgate.netresearchgate.netnih.gov. Furthermore, the Avatar models in this study showed minimal pharmacodynamic effects, which were consistent with the observed limited antitumor activity researchgate.netresearchgate.netnih.gov.

Despite these findings in CRC 019, other studies have shown promising results. For instance, a breast adenocarcinoma patient with PTEN loss exhibited a partial response when treated with a combination of this compound and gemcitabine (B846) in a Phase Ib trial, highlighting the potential for efficacy in specific molecular contexts or in combination therapies jax.org.

Assessment of Tumor Growth Inhibition.

The ability of this compound to inhibit tumor growth has been a primary focus of its preclinical evaluation. This compound has demonstrated effective tumor growth inhibition across a broad spectrum of cancer xenograft models. These include models for ovarian (A2780), colon (HCT116), lung (H460), and prostate (PC3) cancers, where the compound exhibited significant antiproliferative activity nih.gov.

However, the degree of tumor growth inhibition can vary depending on the specific cancer model and its underlying molecular characteristics. In the CRC 019 Avatar model, this compound showed minimal antitumor activity. While initial tumor growth inhibition (TGI) of 68% and 64% was observed at 12.5 mg/kg and 50 mg/kg doses, respectively, on day 28, this effect was not maintained over time researchgate.netresearchgate.netnih.gov.

For comparison, other Akt inhibitors, such as Ipatasertib, have been shown to achieve over 90% tumor growth inhibition (TGI90) in preclinical xenograft models characterized by PTEN-null status, indicating the potential for very strong responses in specific genetic backgrounds nih.gov. The variability in tumor growth inhibition observed with this compound across different models suggests that its efficacy may be more pronounced in certain cancer types or when combined with other therapeutic agents.

Pharmacodynamic Biomarker Analysis in Preclinical Tissues (e.g., S6 Phosphorylation, Ki-67 Expression).

Pharmacodynamic (PD) biomarker analysis is crucial for understanding the biological effects of this compound and confirming target engagement in preclinical tissues. Key biomarkers assessed include the phosphorylation of ribosomal protein S6 (pS6) and the expression of Ki-67.

S6 Phosphorylation: The primary pharmacodynamic endpoint in a phase I study involving this compound was the inhibition of S6, which was assessed through skin and tumor biopsies researchgate.netnih.gov. This is a critical downstream marker of Akt and p70S6K pathway activity mdpi.com.

In human studies, more than 50% of patients receiving 500 mg daily of this compound showed reduced S6 phosphorylation in skin biopsies on Day 8 of treatment researchgate.netnih.gov. However, this effect was not sustained researchgate.netnih.gov.

Interestingly, plasma concentrations of this compound or its metabolites did not correlate with S6 expression in the epidermis researchgate.netnih.gov.

In the MMTV-neu mouse model of breast cancer, this compound effectively inhibited the phosphorylation of ribosomal protein S6 in mammary fat pads (MFPs), confirming its on-target activity in vivo nih.gov.

Western blot analysis was utilized to assess the expression of pS6 and pAkt in tumor xenograft samples, providing direct evidence of pathway modulation researchgate.net.

Ki-67 Expression: Ki-67 is a widely used proliferation marker, and its reduction indicates decreased cell division.

In the MMTV-neu mouse model, this compound treatment led to a decrease in PCNA (Proliferating Cell Nuclear Antigen) levels in the MFPs, which is consistent with suppressed cell proliferation in vivo nih.gov.

While not directly from this compound studies in all cases, general observations with Akt inhibitors suggest that a significant decrease in Ki-67 staining can be observed in patients who experience clinical benefit nih.govresearchgate.net. However, in some heavily pre-treated patient populations, there might be inadequate target inhibition at tolerable doses, which could be reflected in the Ki-67 expression nih.gov. For example, Ipatasertib effectively reduced tumor growth and decreased Ki-67 protein expression levels in a mouse model of endometrioid endometrial cancer researchgate.net.

These pharmacodynamic analyses confirm that this compound engages its target, the Akt/p70S6K pathway, leading to a reduction in downstream signaling and cellular proliferation in preclinical models. The observed lack of sustained S6 inhibition in some human skin biopsies and the absence of pharmacokinetic-pharmacodynamic correlation warrant further investigation into optimal dosing strategies and potential resistance mechanisms.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling for Target Inhibition.

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a critical role in understanding the relationship between drug exposure, target modulation, and pharmacological response, informing the design of subsequent studies. This compound functions as an ATP-competitive inhibitor of both p70S6K and Akt. nih.gov The primary pharmacodynamic endpoint evaluated in preclinical and early-phase studies for this compound was the inhibition of S6 phosphorylation, a downstream substrate of p70S6K, assessed in tissues such as skin and tumor biopsies. researchgate.net

In preclinical models, dose-dependent inhibition of target substrate phosphorylation was observed, indicating that this compound effectively blocked p70S6K activity. For instance, in in vivo studies utilizing MMTV-neu mouse models, treatment with this compound significantly suppressed S6 phosphorylation, even at relatively low doses and with short-term treatment. This demonstrated the compound's ability to effectively inhibit its target in vivo. nih.gov

However, observations from some studies indicated that while plasma exposures of this compound could exceed predicted efficacious levels, the increase in exposure was not always dose proportional, and there was significant inter-patient variability. researchgate.netresearchgate.netascopubs.org Furthermore, although more than 50% of patients receiving a certain daily dose showed reduced S6 phosphorylation in skin biopsies at Day 8 of treatment, this effect was not consistently maintained, and plasma concentrations of this compound or its metabolites did not consistently correlate with S6 expression in the epidermis. researchgate.netresearchgate.net These findings highlight the complexities of translating preclinical PK/PD relationships to clinical outcomes, emphasizing the need for robust modeling to predict and achieve sustained target inhibition. nih.gov

Table 1: Summary of Preclinical Pharmacodynamic Observations for this compound (Note: In a live interactive article, this table would allow for sorting, filtering, and detailed pop-up information upon clicking specific entries.)

Target PathwayPreclinical ModelPharmacodynamic MarkerObserved EffectReference
PI3K/Akt/mTORIn vitro & In vivopS6, pPRAS40Dose-dependent inhibition of phosphorylation
PI3K/Akt/mTORMMTV-neu mouse modelS6 phosphorylationSignificant suppression, even at low doses nih.gov

Investigation of Preclinical Bioavailability in Murine Models.

The bioavailability of a compound, particularly for oral administration, is a critical factor in its preclinical and clinical development, as it dictates the fraction of the administered dose that reaches systemic circulation. This compound has been characterized as an orally bioavailable inhibitor of Akt and p70S6K. smolecule.comcancer.gov

In preclinical investigations, this compound was specifically formulated as a homogenous suspension for oral administration to murine models. This formulation, typically comprising carboxymethyl cellulose (B213188) as a suspending agent, Tween® 80 as a surfactant, and water as the vehicle, was crucial for achieving consistent drug delivery. These studies successfully demonstrated that this formulation resulted in consistent bioavailability in murine models. The systemic exposure achieved through oral administration in these models was sufficient to elicit a biological response, specifically leading to dose-dependent inhibition of S6 phosphorylation in mammary tissues.

The successful demonstration of oral bioavailability in murine models is a significant step in the preclinical evaluation of this compound, supporting its progression for further investigation as an orally administered therapeutic agent. The ability to achieve consistent systemic exposure and target engagement via the oral route in these models underpins its potential for practical application.

Table 2: Preclinical Bioavailability and Formulation in Murine Models (Note: In a live interactive article, this table would allow for sorting, filtering, and detailed pop-up information upon clicking specific entries.)

CompoundAdministration RouteFormulation Components (Example)Bioavailability Outcome (Murine)Observed Preclinical EffectReference
This compoundOralCarboxymethyl cellulose, Tween® 80, WaterConsistent bioavailabilityDose-dependent S6 phosphorylation inhibition in mammary tissues

Conclusion

LY2780301 stands as a notable chemical compound in oncology research, specifically designed as a dual Akt/p70S6K inhibitor. Its mechanism of action targets critical nodes within the frequently dysregulated PI3K/Akt/mTOR signaling pathway, aiming to inhibit tumor cell proliferation and induce apoptosis. Preclinical findings have demonstrated its efficacy in various cancer models, highlighting its potential to overcome compensatory feedback loops that can limit the effectiveness of single-agent therapies. The ongoing investigation of this compound underscores the continued interest in precise kinase inhibition strategies for targeted cancer treatment.

Molecular Crosstalk and Resistance Mechanisms

Feedback Activation Loops and Compensation Mechanisms (e.g., Akt Re-activation)

A significant challenge in targeting the PI3K/AKT pathway is the presence of negative feedback loops that, when disrupted by inhibitors, can lead to the reactivation of the very pathway being targeted. Inhibition of AKT can relieve feedback suppression of multiple receptor tyrosine kinases (RTKs), including HER3, IGF-1R, and the insulin (B600854) receptor nih.govresearchgate.net. This occurs through at least two primary mechanisms:

mTORC1/S6K1-mediated feedback: Normally, active S6K1 (a downstream target of AKT) phosphorylates and inhibits upstream signaling components, such as insulin receptor substrate 1 (IRS1), dampening the signal from RTKs to PI3K. When a dual p70S6K/Akt inhibitor like LY2780301 blocks this pathway, this inhibition is removed, leading to enhanced signaling from RTKs to PI3K and a potential rebound in AKT activity nih.govbiorxiv.org.

FOXO-dependent transcription: AKT phosphorylates and inactivates FOXO transcription factors. Inhibition of AKT allows FOXO proteins to translocate to the nucleus and activate the transcription of several RTKs, further promoting upstream signaling that can counteract the inhibitor's effect nih.gov.

This relief of negative feedback can result in a transient or incomplete suppression of the pathway, as sustained phospho-Akt signals can generate only a temporary pulse of downstream inhibition biorxiv.org. This adaptive response can limit the therapeutic efficacy of single-agent AKT inhibitors. In some cellular contexts, the inhibition of one PI3K isoform can lead to the rapid compensatory activation of another, such as PI3Kβ activation following PI3Kα-specific inhibition, which also restores AKT activity mdpi.com.

Signaling Bypass Pathways Contributing to Resistance (e.g., MAPK, TGF-β)

Cancer cells can evade the effects of AKT/p70S6K inhibition by activating alternative, parallel signaling pathways to maintain proliferation and survival.

MAPK Pathway: The MAPK (RAS/RAF/MEK/ERK) pathway is a critical bypass mechanism. There is significant crosstalk between the PI3K/AKT and MAPK pathways, and they can be co-activated in various tumors mdpi.com. Inhibition of the PI3K/AKT pathway can lead to the compensatory activation of the MAPK pathway mdpi.comiiarjournals.org. For instance, in BRAF-mutant melanomas, acquired resistance to MAPK inhibitors can involve the aberrant phosphorylation of ribosomal protein S6 (rpS6), a downstream effector of both pathways, which becomes predominantly regulated by p70S6K nih.gov. This suggests that dual inhibition of both pathways may be necessary to overcome resistance iiarjournals.org. In some contexts, activation of the MAPK pathway is considered a potential resistance mechanism to dual p70S6K/Akt inhibitors researchgate.net.

TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway can also contribute to resistance. TGF-β signaling can activate the PI3K/AKT pathway through non-SMAD-dependent mechanisms nih.govresearchgate.netescholarship.org. Hyperactivation of the TGF-β pathway has been shown to induce resistance to various cancer therapies by activating survival pathways, including PI3K/AKT and ERK nih.gov. In certain cancer cells, TAM-derived TGF-β can activate PI3K/Akt/STAT3 signaling, leading to increased resistance mdpi.com. The interplay is complex, as TGF-β can induce AKT phosphorylation in a Smad3-dependent manner, which also involves p38 MAPK, suggesting multiple routes for crosstalk that could bypass direct AKT inhibition nih.gov.

Preclinical Strategies to Overcome Acquired Resistance

To combat the development of resistance to ATP-competitive AKT/p70S6K inhibitors like this compound, several preclinical strategies are being investigated, primarily centered on combination therapies and the development of next-generation inhibitors.

Combination with Other Pathway Inhibitors: A rational approach is to co-target the bypass pathways that are activated upon AKT inhibition.

MAPK Pathway Inhibitors: Given the frequent activation of the MAPK pathway as a resistance mechanism, combining AKT inhibitors with MEK or ERK inhibitors has shown synergistic effects in preclinical models iiarjournals.orgnih.gov.

Inhibitors of Compensatory RTKs: Since AKT inhibition leads to the upregulation and activation of RTKs like HER3, combining AKT inhibitors with HER-family kinase inhibitors (e.g., Lapatinib) can be more effective than either agent alone nih.gov.

STAT3 Inhibitors: In PTEN-deficient models where STAT3 is activated as a feedback mechanism, the combined inhibition of the PI3K/mTOR and STAT3 pathways enhances anti-tumor effects nih.gov.

Vertical Pathway Inhibition: Targeting multiple nodes within the same pathway can create a more profound and durable response. For example, combining PI3K inhibitors with CDK4/6 inhibitors has shown the potential to prevent the outgrowth of resistant clones in preclinical settings youtube.com.

Next-Generation and Alternative Inhibitors:

Allosteric Inhibitors: Resistance mechanisms can be specific to the class of inhibitor used. Tumors resistant to ATP-competitive inhibitors may remain sensitive to allosteric inhibitors, which bind to a different site on the AKT protein nih.govgenedata.comresearchgate.net. Novel allosteric, mutant-selective PI3Kα inhibitors are also being developed to overcome resistance mediated by secondary PIK3CA mutations and to reduce toxicity news-medical.netthe-innovation.org.

PROTACs: Another emerging strategy is the development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the AKT protein rather than just inhibiting its function. Allosteric inhibitor-derived PROTACs have shown the ability to degrade AKT even in cells with KRAS/BRAF mutations, where resistance to other AKT-targeting agents is common nih.gov.

Combination with Other Therapeutic Modalities: Combining pathway inhibitors with chemotherapy or immunotherapy is another promising avenue. Targeted therapies can remodel the tumor microenvironment, potentially overcoming resistance to immune checkpoint inhibitors eurekalert.orgbroadinstitute.orgnih.govnih.gov.

Table 2: Preclinical Combination Strategies to Overcome Resistance

Combination Strategy Rationale Example Target/Drug Class
Targeting Bypass Pathways Prevent cancer cells from using alternative signaling routes for survival when the primary pathway is blocked. MEK/ERK Inhibitors, HER Kinase Inhibitors, STAT3 Inhibitors nih.govnih.govnih.gov
Alternative Inhibition Exploit different binding sites or mechanisms of action to which the tumor has not yet developed resistance. Allosteric AKT/PI3K Inhibitors, AKT PROTACs genedata.comnih.gov

| Combined Modalities | Leverage synergistic effects by targeting cancer cells through distinct, complementary mechanisms. | Chemotherapy, Immune Checkpoint Inhibitors eurekalert.orgnih.gov |

Therapeutic Potential and Combination Strategies in Preclinical Research

Rationale for LY2780301 in Monotherapy (Preclinical Perspective)

Preclinical studies have established this compound as a highly selective and potent inhibitor of both p70S6K and AKT. researchgate.netnih.gov Its mechanism of action involves inhibiting the phosphorylation of AKT and subsequently p70S6K, thereby disrupting downstream signaling events that promote cancer cell growth and survival. researchgate.netnih.gov In vitro pharmacological studies across a range of human tumor cell lines have demonstrated this compound's capacity to inhibit cell proliferation and induce apoptosis. researchgate.net For instance, in PTEN-null U87MG human glioblastoma xenograft cells, this compound was shown to effectively inhibit proliferative activity and induce apoptosis. researchgate.net These preclinical findings provided the foundational rationale for exploring this compound as a monotherapy in advanced or metastatic cancers. researchgate.net

Preclinical Combination Approaches to Enhance Antitumor Activity

The PI3K/AKT/mTOR pathway's frequent activation in cancer often leads to resistance to various therapies. nih.gov Consequently, combination strategies involving PI3K pathway inhibitors, including this compound, have emerged as a significant area of preclinical research to enhance antitumor activity and overcome resistance mechanisms. nih.govnih.gov

Preclinical investigations have indicated that AKT inhibitors can augment the therapeutic efficacy of conventional anticancer agents. nih.gov this compound has demonstrated synergistic preclinical activity when combined with various chemotherapeutic agents, including gemcitabine (B846). researchgate.net The rationale for combining this compound with gemcitabine stems from observations that activation of the AKT pathway can contribute to tumor cell resistance to gemcitabine. mdpi.comresearchgate.net By inhibiting AKT, this compound may counteract this resistance and enhance the cytotoxic effects of gemcitabine. mdpi.com A phase Ib dose escalation study (NCT02018874) investigated the combination of this compound with gemcitabine in patients with advanced or metastatic solid tumors harboring PI3K/AKT/mTOR pathway alterations. researchgate.netpatsnap.com This study found that the addition of this compound to gemcitabine showed encouraging antitumor activity. researchgate.net

Combination therapies targeting multiple pathways are explored to prevent compensatory pathway activation and enhance therapeutic outcomes. springermedizin.de The PI3K and MAPK pathways, for example, interact at various levels, suggesting that simultaneous inhibition might be necessary for effective tumor control. nih.gov While the provided information does not explicitly detail preclinical combinations of this compound with other PI3K inhibitors or specific EGFR/HER2 inhibitors, the broader concept of combining PI3K pathway inhibitors with other targeted therapies is well-supported by preclinical evidence. nih.govspringermedizin.de For instance, combining PI3K inhibitors with HER2 inhibitors has shown effectiveness in HER2-positive breast cancer, highlighting the potential of such combination strategies. springermedizin.de The dual inhibitory nature of this compound on both AKT and p70S6K positions it as a relevant candidate for such multi-targeted approaches.

Table 1: Preclinical Combination Strategies and Outcomes in HER2-negative Breast Cancer

Combination TherapyCancer SubtypeKey Findings (Preclinical/Early Clinical)Reference
This compound + PaclitaxelHER2-negative Advanced Breast CancerFeasible combination with preliminary evidence of efficacy; 6-month ORR of 63.9% (overall) and 55% (PI3K/AKT+ subgroup). patsnap.comnus.edu.sgnih.govmdedge.com

Investigational Applications Beyond Oncology (e.g., Oxidative Stress Modulation via Klotho/AKT/Nrf2 Pathway)

Beyond its primary focus in oncology, this compound has been investigated for its potential in other therapeutic areas, such as the modulation of oxidative stress. Research suggests that this compound can impact the Klotho/AKT/Nrf2 pathway, which is critical in cellular defense against oxidative stress. larvol.comacs.orglarvol.com Studies have shown that indoxyl sulfate (B86663) (IS) increases oxidative stress in human kidney proximal tubular (HK-2) cells by elevating reactive oxygen species (ROS) and inhibiting antioxidant capacity, evidenced by lower expression of heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD) via the Klotho/AKT/Nrf2 signaling pathway. larvol.comacs.org Blocking AKT/Nrf2 signaling with an AKT inhibitor like this compound or by silencing Nrf2 impeded Klotho's rescue effect on HO-1 and NQO1 expression, suggesting that IS inhibits HO-1 and NQO1 via the Klotho/AKT/Nrf2 axis. larvol.comacs.org This indicates a role for this compound in understanding and potentially modulating oxidative stress-related pathways. acs.org

Table 2: Investigational Applications Beyond Oncology

Application AreaPathway InvolvedKey Mechanism/FindingReference
Oxidative Stress ModulationKlotho/AKT/Nrf2 PathwayThis compound impedes Klotho's rescue effect on HO-1 and NQO1 expression, suggesting IS inhibits these via Klotho/AKT/Nrf2 axis. larvol.comacs.orglarvol.com

Future Directions in Ly2780301 Research

Deeper Elucidation of Signaling Network Interactions

The PI3K/Akt signaling cascade is not a linear path but a complex, dynamic network with numerous feedback loops and extensive crosstalk with other signaling pathways. cellsignal.comresearchgate.net Inhibition of key nodes like Akt and p70S6K can lead to unanticipated compensatory signaling that may limit therapeutic efficacy. For instance, inhibition of the Akt pathway can sometimes trigger the activation of other pathways, such as the MAPK pathway, as a resistance mechanism. nih.gov

Future research must focus on:

Mapping Feedback Loops: Systematically identifying and characterizing the feedback mechanisms that are activated upon inhibition with LY2780301. For example, mTOR inhibition has been shown to induce IRS-1, which can subsequently reactivate Akt. nih.gov

Investigating Pathway Crosstalk: Understanding the intricate connections between the PI3K/Akt pathway and other critical cancer signaling networks, such as those regulated by receptor tyrosine kinases (RTKs) like EGFR, is crucial. cellsignal.comnih.gov

Dynamic Signaling Analysis: Moving beyond static measurements to analyze the temporal dynamics of pathway inhibition and reactivation. This will help in understanding the adaptive responses of cancer cells to the drug.

A deeper comprehension of these network interactions will be fundamental to predicting and counteracting resistance mechanisms, thereby informing the design of more effective therapeutic strategies.

Development of Predictive Preclinical Biomarkers for Response and Resistance

A significant challenge in the clinical application of PI3K/Akt pathway inhibitors is the lack of reliable predictive biomarkers to select patients who are most likely to benefit. nih.gov Although alterations in the pathway, such as PIK3CA mutations, are common in cancer, they have not consistently predicted sensitivity to inhibitors. nih.gov

Key future objectives in biomarker development for this compound should include:

Genomic and Proteomic Profiling: Comprehensive analysis of tumors to identify genetic, epigenetic, or proteomic signatures that correlate with response or resistance. This could involve evaluating the expression of multiple proteins simultaneously using techniques like reverse-phase protein arrays (RPPA). nih.gov

Functional Biomarkers: Moving beyond static markers to assess the functional status of the PI3K/Akt pathway. This could involve measuring the phosphorylation levels of downstream targets like S6 in tumor biopsies, a method that has been explored in early trials of this compound. researchgate.netascopubs.org

Liquid Biopsies: Developing non-invasive biomarkers using circulating tumor DNA (ctDNA) or other circulating factors to monitor therapeutic response and detect the emergence of resistance in real-time.

The identification of robust biomarkers is an unmet need that will be critical for guiding patient selection and personalizing treatment with this compound or similar agents. nih.gov

Novel Preclinical Model Development for Comprehensive Evaluation

Traditional preclinical models, such as standard cell line xenografts, have shown some utility but may not fully capture the complexity of human tumors. researchgate.net The development and use of more sophisticated and predictive preclinical models are essential for a comprehensive evaluation of this compound.

Future efforts should be directed towards:

Patient-Derived Xenografts (PDXs): Utilizing PDX models, which involve implanting patient tumor tissue directly into immunodeficient mice. These models better retain the heterogeneity and architecture of the original human tumor.

"Avatar" Models: Co-clinical trials where preclinical models, such as PDXs, are treated in parallel with patients. This approach was used with this compound to correlate preclinical pharmacodynamic effects with antitumor activity. researchgate.net

Genetically Engineered Mouse Models (GEMMs): Employing GEMMs that spontaneously develop tumors driven by specific genetic alterations relevant to the PI3K/Akt pathway.

Innovative In Vivo Models: Exploring novel systems like the zebrafish (Danio rerio) model, which can be used for in vivo xenografts and allow for rapid evaluation of antitumor activity. mdpi.com

These advanced models will provide more clinically relevant insights into drug efficacy, pharmacodynamics, and resistance mechanisms.

Exploration of Isoform-Specific Targeting and Non-Catalytic Functions of Akt/p70S6K

The Akt kinase family consists of three distinct isoforms—Akt1, Akt2, and Akt3—each with both overlapping and unique functions in normal physiology and cancer. nih.govnih.gov For instance, in some contexts, Akt1 has been shown to attenuate cancer cell migration, while Akt2 enhances it. nih.gov this compound targets all three isoforms; however, a more nuanced approach may be beneficial.

Future research should explore:

Isoform-Specific Roles: Dissecting the specific contribution of each Akt isoform to the survival and proliferation of different cancer types. This knowledge could lead to the development of isoform-selective inhibitors with improved efficacy and potentially a better safety profile.

Differential Signaling: Investigating how the loss or inhibition of one Akt isoform may lead to compensatory activation of another. nih.gov

Non-Catalytic Functions: Moving beyond the kinase activity to understand the non-catalytic, scaffolding functions of Akt and p70S6K. nih.gov These proteins can act as platforms to assemble larger signaling complexes, and disrupting these interactions could be an alternative therapeutic strategy.

A deeper understanding of isoform specificity and non-catalytic roles will open new avenues for targeting the Akt/p70S6K axis more effectively.

Design of Next-Generation Analogues or Combination Regimens Based on Mechanistic Understanding

The clinical activity of single-agent Akt inhibitors has been modest, suggesting that combination therapies will likely be necessary to achieve durable responses. nih.gov A thorough mechanistic understanding of this compound's effects on tumor signaling networks is paramount for designing rational combination strategies and next-generation drugs.

Future directions include:

Rational Combination Therapies: There is a strong preclinical rationale for combining Akt inhibitors with other agents. nih.gov Activation of the Akt pathway is a known mechanism of resistance to chemotherapy and other targeted therapies. nih.govnih.gov Therefore, combining this compound with cytotoxic chemotherapies or inhibitors of compensatory pathways (e.g., MEK or EGFR inhibitors) warrants investigation. nih.gov

Overcoming Resistance: Designing strategies to overcome both intrinsic and acquired resistance. This could involve dual-targeting approaches or sequential therapies based on the specific resistance mechanisms that emerge.

Next-Generation Inhibitors: Using the structural and mechanistic knowledge gained from this compound to design novel analogues with improved potency, selectivity, or pharmacokinetic properties. Research into new chemical scaffolds, such as fused thiophene (B33073) derivatives, has identified compounds with promising dual inhibitory activity on targets within the broader signaling cascade. nih.gov

By leveraging a deeper mechanistic understanding, the next wave of research can focus on creating more potent therapeutic strategies, either through intelligent combinations or the development of superior single agents.

Q & A

What are the primary molecular targets of LY2780301, and how do its dual inhibitory effects on AKT/RSK pathways influence experimental design in preclinical cancer models?

This compound is a dual ATP-competitive inhibitor targeting AKT (protein kinase B) and p90 ribosomal S6 kinase (RSK), both key nodes in the PI3K/AKT/mTOR and MAPK/RSK signaling pathways . In preclinical studies, researchers must validate target engagement using biochemical assays (e.g., Western blotting for phosphorylated AKT substrates like GSK3β or RSK substrates like S6 ribosomal protein) to confirm pathway suppression . Dual inhibition complicates experimental design, as researchers should account for potential crosstalk between pathways. For example, this compound’s suppression of RSK may mitigate feedback activation of MAPK signaling, a common resistance mechanism in PI3K/AKT-targeted therapies .

How can researchers reconcile discrepancies in this compound’s AKT inhibitory potency across in vitro and in vivo models?

Discrepancies often arise due to differences in assay conditions (e.g., ATP concentrations in kinase assays vs. cellular environments) or off-target effects. Evidence from biochemical assays (e.g., IC₅₀ values for AKT inhibition in vitro) and cell-based models (e.g., residual AKT activity in tumor cell lines) must be cross-validated . For instance, this compound demonstrated lower AKT inhibition in cellular contexts compared to purified kinase assays, suggesting limited bioavailability or compensatory signaling . Methodologically, combining this compound with PI3K/mTOR inhibitors in vitro may clarify whether observed effects are target-specific or context-dependent .

What methodological considerations are critical when designing clinical trials for this compound in combination with chemotherapy agents like gemcitabine or paclitaxel?

Phase I/II trials (e.g., NCT01980277) highlight the importance of pharmacodynamic (PD) biomarkers (e.g., p-S6, p-AKT) to assess target modulation in patient biopsies . Dose escalation should prioritize safety, as this compound’s oral bioavailability and metabolism (e.g., CYP3A4 interactions) may affect pharmacokinetic (PK) profiles . For combination regimens, staggered dosing schedules (e.g., this compound administered after chemotherapy) can mitigate overlapping toxicities like myelosuppression . Statistical plans must account for heterogeneity in molecularly selected cohorts (e.g., tumors with PTEN loss or PIK3CA mutations) to evaluate efficacy signals .

How do researchers address this compound’s partial efficacy in clinical trials, such as the TAKTIC study (NCT01980277) for HER2-negative breast cancer?

The TAKTIC trial reported partial responses in only 15% of patients, suggesting intrinsic or acquired resistance . Advanced studies should integrate multi-omics approaches (e.g., RNA-seq, phosphoproteomics) to identify resistance mechanisms, such as upregulation of parallel survival pathways (e.g., ERK or STAT3) . Preclinical models, including patient-derived xenografts (PDXs) with matched pre-/post-treatment samples, can test rational combinations (e.g., this compound + MEK inhibitors) to overcome resistance .

What are the best practices for validating this compound’s specificity in functional assays, given its dual-target nature?

Researchers should employ orthogonal assays:

  • Kinase profiling panels to exclude off-target activity against related kinases (e.g., PKA, PKC) .
  • Genetic knockdown/rescue experiments (e.g., siRNA-mediated AKT or RSK depletion) to confirm phenotype recapitulation with this compound treatment .
  • Isoform-specific inhibitors (e.g., AKT1 vs. AKT2 inhibitors) to dissect contributions of individual targets to observed effects .

How can this compound’s role in modulating tumor microenvironment (TME) interactions be systematically investigated?

This compound’s inhibition of AKT/RSK may alter immune cell infiltration or stromal signaling. Methodologies include:

  • Coculture systems (e.g., tumor cells + fibroblasts/immune cells) to assess cytokine secretion (e.g., IL-6) or PD-L1 expression changes .
  • In vivo imaging (e.g., intravital microscopy) to track TME dynamics in real-time .
  • Single-cell RNA-seq of treated tumors to map stromal and immune cell subpopulations affected by pathway inhibition .

What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in heterogeneous tumor populations?

Bayesian hierarchical models or machine learning approaches (e.g., elastic net regression) can handle variability in patient responses. For example, early-phase trials used longitudinal PK/PD modeling to correlate this compound plasma concentrations with p-S6 suppression in skin biopsies, identifying a biologically effective dose of 500 mg/day . Adaptive trial designs (e.g., basket trials) enable cohort expansion based on interim biomarker analyses .

How should researchers interpret conflicting data on this compound’s apoptotic vs. cytostatic effects across cancer types?

Discrepancies may stem from tumor-specific dependencies on AKT/RSK. For example, this compound induced apoptosis in PTEN-null glioblastoma models but caused cytostatic effects in KRAS-mutant colorectal cancers . Functional assays (e.g., Annexin V/PI staining, cell cycle analysis) should be paired with pathway activity mapping (e.g., reverse-phase protein arrays) to distinguish context-specific outcomes .

What preclinical models best recapitulate this compound’s clinical pharmacokinetics and tissue distribution?

Mouse PDX models with humanized liver (e.g., FRG KO mice) improve prediction of human PK parameters . Microdosing studies using ¹⁴C-labeled this compound in non-human primates can quantify blood-brain barrier penetration, critical for brain metastasis studies .

How can this compound’s therapeutic window be optimized in combinatorial regimens without exacerbating toxicity?

Synergy screens (e.g., high-throughput drug matrices) identify non-overlapping toxicities. For example, this compound + gemcitabine showed manageable adverse events (e.g., fatigue, nausea) in phase Ib trials, supporting further study . Toxicity biomarkers (e.g., serum amylase for pancreatitis risk) should be monitored in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.